3,5-Dichloro-2,4,6-trifluoropyridine
Overview
Description
3,5-Dichloro-2,4,6-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5Cl2F3N and a molecular weight of 201.96 g/mol . This compound is characterized by the presence of three fluorine atoms and two chlorine atoms attached to a pyridine ring, making it a highly fluorinated and chlorinated aromatic compound .
Scientific Research Applications
3,5-Dichloro-2,4,6-trifluoropyridine has several applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
For instance, it reacts with Ni (1,5,-cyclooctadiene) 2 in the presence of triethylphosphine (PEt 3) to yield trans -Ni (PEt 3) 2 (C 5 ClF 3 N)Cl .
Pharmacokinetics
It’s known that the compound has a molecular weight of 201961 , which may influence its absorption and distribution in the body.
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-2,4,6-trifluoropyridine plays a crucial role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with nickel complexes in the presence of triethylphosphine to yield specific nickel-phosphine complexes
Cellular Effects
The effects of this compound on cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause irritation to skin, eyes, and mucous membranes upon contact . Additionally, its toxic nature upon ingestion, inhalation, and skin absorption highlights its impact on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It behaves as a weak chemical base, neutralizing acids in exothermic reactions . This compound may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, indicating its broad reactivity and potential for enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the effects of contact or inhalation may be delayed, and fire may produce irritating, corrosive, and toxic gases . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound are highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . It is crucial to understand the threshold effects and any toxic or adverse effects at high doses to ensure safe handling and application in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nickel complexes and other biomolecules highlights its role in biochemical pathways and its potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is insoluble in water and denser than water, which affects its localization and accumulation within biological systems . Understanding these transport mechanisms is essential for predicting the compound’s behavior in vivo.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within cells. The compound’s interactions with various biomolecules further affect its localization and biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2,4,6-trifluoropyridine can be synthesized from pentachloropyridine and potassium fluoride. The reaction proceeds in high yield under essentially anhydrous conditions in N-methylpyrrolidone solvent at temperatures below 170°C . Another method involves contacting pentachloropyridine with potassium fluoride in dimethylsulfoxide as a solvent at temperatures of about 60-125°C, optionally using a phase transfer catalyst .
Industrial Production Methods
The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of anhydrous conditions and appropriate solvents is crucial to minimize by-product formation and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,4,6-trifluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Complex Formation: It reacts with nickel complexes in the presence of triethylphosphine to form trans-Ni(PEt3)2(C5ClF3N)Cl.
Common Reagents and Conditions
Nickel Complexes: Used in the formation of metal-organic complexes.
Nucleophiles: Such as potassium fluoride, used in substitution reactions.
Major Products Formed
Trans-Ni(PEt3)2(C5ClF3N)Cl: Formed from the reaction with nickel complexes.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Dichloro-2,4,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated pyridines.
Properties
IUPAC Name |
3,5-dichloro-2,4,6-trifluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F3N/c6-1-3(8)2(7)5(10)11-4(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSORSNCSXBXOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F3N | |
Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/10295 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042357 | |
Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |
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Molecular Weight |
201.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,5-dichloro-2,4,6-trifluoropyridine appears as a colorless liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO] | |
Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/10295 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |
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Record name | 3,5-Dichloro-2,4,6-trifluoropyidine | |
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CAS No. |
1737-93-5 | |
Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/10295 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,5-Dichloro-2,4,6-trifluoropyridine | |
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Record name | 3,5-Dichloro-2,4-6-trifluoropyridine | |
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Record name | 3,5-dichloro-2,4,6-trifluoropyridine | |
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Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |
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Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |
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Record name | 3,5-dichloro-2,4,6-trifluoropyridine | |
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Record name | 3,5-DICHLORO-2,4-6-TRIFLUOROPYRIDINE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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